N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14965905
InChI: InChI=1S/C21H23N3O3/c1-27-19-10-5-2-7-16(19)12-13-22-20(25)11-6-14-24-15-23-18-9-4-3-8-17(18)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25)
SMILES:
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide

CAS No.:

Cat. No.: VC14965905

Molecular Formula: C21H23N3O3

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide -

Specification

Molecular Formula C21H23N3O3
Molecular Weight 365.4 g/mol
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide
Standard InChI InChI=1S/C21H23N3O3/c1-27-19-10-5-2-7-16(19)12-13-22-20(25)11-6-14-24-15-23-18-9-4-3-8-17(18)21(24)26/h2-5,7-10,15H,6,11-14H2,1H3,(H,22,25)
Standard InChI Key FTEVBCQQYUIWIL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CCNC(=O)CCCN2C=NC3=CC=CC=C3C2=O

Introduction

N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is a synthetic organic compound belonging to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications.

Synthesis Methods

The synthesis of N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide typically involves multi-step organic reactions, including condensation, cyclization, and amide formation. These processes require specific precursors and controlled conditions to optimize yield and purity. Detailed synthesis protocols can be found in specialized chemical databases and literature.

Synthesis Steps Overview

  • Precursor Preparation: Synthesis of the quinazoline core and the methoxyphenethyl group.

  • Condensation Reaction: Formation of the amide bond between the quinazoline core and the butanamide side chain.

  • Cyclization: Formation of the quinazoline ring if not already present in the precursor.

  • Purification: Techniques such as chromatography to isolate the final product.

Biological Activity and Potential Applications

Quinazoline derivatives, including N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide, are studied for their diverse biological activities. These compounds can interact with specific biological targets such as enzymes or receptors involved in disease pathways, potentially leading to therapeutic applications. Further research is needed to elucidate the exact mechanism of action and to explore its potential in drug development.

Biological Activity Table

Biological ActivityDescription
Anti-cancerPotential to inhibit cancer cell growth
Anti-inflammatoryAbility to reduce inflammation
AntimicrobialPotential to inhibit microbial growth

Research Findings and Future Directions

Research on N-(2-methoxyphenethyl)-4-[4-oxo-3(4H)-quinazolinyl]butanamide is ongoing, focusing on its pharmacological properties and potential therapeutic uses. Studies involve biochemical assays and cellular models to understand its interaction with biological targets. The compound's structure can be analyzed using spectroscopic techniques like IR, NMR, and MS to confirm its identity and explore modifications for enhanced biological activity.

Future Research Directions

  • Mechanism of Action Studies: Detailed biochemical assays to understand how the compound interacts with biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifications to the compound to enhance its biological efficacy.

  • Preclinical Trials: Testing in animal models to assess safety and efficacy before potential human trials.

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